molecular formula C22H24N2O4 B1259139 2-Hydroxy-3-methoxystrychnine

2-Hydroxy-3-methoxystrychnine

Cat. No. B1259139
M. Wt: 380.4 g/mol
InChI Key: ABWRSFGMUNFXLV-QOQMYPBTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-3-methoxystrychnine is a monoterpenoid indole alkaloid with formula C22H24N2O4, originallly isolated from the seeds of Strychnos nux-vomica. It has a role as a plant metabolite. It is a delta-lactam, a monoterpenoid indole alkaloid, an organic heteroheptacyclic compound, a member of phenols and an aromatic ether. It derives from a strychnine.

Scientific Research Applications

Metabolic Pathways and Chemical Properties

  • Metabolism of Drugs : A study by Tsukamoto et al. (1964) explored the selective demethylation of brucine in vivo, revealing that one of the methoxyl groups attached to brucine's aromatic ring was selectively demethylated in rabbits. The study identified 2-methoxy-3-hydroxystrychnine as the predominant monophenolic metabolite, while 2-hydroxy-3-methoxystrychnine was excreted only in negligible amounts. This research highlights the metabolic pathways and transformations of such compounds in biological systems (Tsukamoto et al., 1964).

Biosynthesis and Isolation

  • Discovery of Related Alkaloids : Başer et al. (1979) studied the tertiary bases in Strychnos nux-vomica and discussed the biosynthesis of various alkaloids, including protostrychnine. This research provides insight into the natural occurrence and synthesis of compounds related to 2-hydroxy-3-methoxystrychnine in plant species (Başer et al., 1979).

Spectroscopic Analysis and Chemical Structure

  • Spectroscopic Characterization : Hattori (1994) conducted a study on the spectroscopic properties of Strychnos alkaloids, including 2-hydroxy-3-methoxystrychnine. This research is significant for understanding the structural characteristics and analytical aspects of such compounds through spectroscopy (Hattori, 1994).

Pharmacological Activities

  • Central Nervous System Activity : Ganapaty et al. (2010) isolated an alkaloid, 4-hydroxy-3-methoxy strychnine, from Strychnos nuxvomica, which exhibited central nervous system stimulant activity at lower doses. Although this study focused on a structurally similar compound, it sheds light on the potential neurological effects of related alkaloids (Ganapaty et al., 2010).

properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

(4aR,5aS,8aR,13aS,15aS,15bR)-10-hydroxy-11-methoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one

InChI

InChI=1S/C22H24N2O4/c1-27-16-8-14-13(7-15(16)25)22-3-4-23-10-11-2-5-28-17-9-19(26)24(14)21(22)20(17)12(11)6-18(22)23/h2,7-8,12,17-18,20-21,25H,3-6,9-10H2,1H3/t12-,17-,18-,20-,21-,22+/m0/s1

InChI Key

ABWRSFGMUNFXLV-QOQMYPBTSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)N3[C@@H]4[C@]25CCN6[C@H]5C[C@@H]7[C@H]4[C@H](CC3=O)OCC=C7C6)O

Canonical SMILES

COC1=C(C=C2C(=C1)N3C4C25CCN6C5CC7C4C(CC3=O)OCC=C7C6)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-3-methoxystrychnine
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Reactant of Route 6
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